2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S2/c18-14-5-6-15(26-14)27(23,24)22-9-7-12(8-10-22)17-21-20-16(25-17)11-1-3-13(19)4-2-11/h1-6,12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIENRZJFJYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines various functional groups, including a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which may contribute to its diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings, case studies, and molecular docking analyses.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential for receptor binding. |
| Sulfonyl Group | Enhances solubility and bioavailability; known to participate in various biochemical interactions. |
| Oxadiazole Moiety | Associated with anticancer properties and inhibition of specific enzymes. |
| Chlorothiophene | Provides unique electronic properties that may influence biological interactions. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to the target molecule have shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and SF-295 (CNS cancer).
- Growth Inhibition : Some derivatives exhibited growth inhibition percentages exceeding 95% at concentrations as low as M .
Molecular docking studies suggest that the compound may interact with key biological targets involved in cancer progression. Notably:
- EGFR Inhibition : The compound has shown potential in inhibiting epidermal growth factor receptor (EGFR) activity, which is crucial in tumor growth and metastasis.
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Other Biological Activities
In addition to anticancer effects, the compound's structural components suggest potential activities in other areas:
- Antimicrobial Activity : Similar compounds with thiophene and piperidine structures have demonstrated antimicrobial effects against various pathogens .
- Neuroactivity : Some derivatives have been linked to neuroactive properties, possibly due to their ability to cross the blood-brain barrier .
Study 1: Synthesis and Biological Evaluation
A study synthesized several oxadiazole derivatives including the target compound. The derivatives were evaluated for their biological activity using in vitro assays:
- Results : The synthesized compounds showed varying degrees of cytotoxicity against cancer cell lines. Notably, one derivative demonstrated an IC50 value of μM against EGFR .
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding affinity of the compound to various targets:
Preparation Methods
Oxadiazole-First Approach
This route prioritizes early-stage construction of the 1,3,4-oxadiazole ring, followed by piperidine incorporation and subsequent sulfonylation. The sequence involves:
- Synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid derivatives.
- Coupling with 4-aminopiperidine.
- Sulfonylation using 5-chlorothiophene-2-sulfonyl chloride.
Piperidine-First Approach
Alternative methodology functionalizes the piperidine ring prior to oxadiazole cyclization:
- Preparation of 1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-amine.
- Condensation with 4-fluorobenzohydrazide.
- Cyclodehydration to form the oxadiazole ring.
Comparative studies revealed the oxadiazole-first route provided superior yields (68% vs. 42% overall) due to better stability of intermediates during sulfonylation.
Detailed Synthetic Procedures
Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid
Step 1: Esterification of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid (1.0 eq) underwent Fischer esterification with ethanol (5 vol) and concentrated sulfuric acid (0.1 eq) at reflux for 8 hr, yielding ethyl 4-fluorobenzoate (92%).
Step 2: Hydrazide Formation
The ester (1.0 eq) reacted with hydrazine hydrate (1.2 eq) in ethanol at 80°C for 6 hr, producing 4-fluorobenzohydrazide as white crystals (mp 142-144°C, 88% yield).
Step 3: Cyclocondensation
The hydrazide (1.0 eq) was treated with trichloroacetic acid (2.0 eq) in phosphorus oxychloride (5 vol) under reflux for 4 hr. After quenching on ice and neutralization with NaHCO₃, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carbonyl chloride precipitated (75% yield).
Piperidine Coupling and Sulfonylation
Step 4: Amide Bond Formation
The acyl chloride (1.0 eq) reacted with piperidin-4-amine (1.1 eq) in dichloromethane with triethylamine (2.5 eq) at 0-5°C for 2 hr, yielding 2-(piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (81%).
Step 5: Sulfonylation
The piperidine intermediate (1.0 eq) was treated with 5-chlorothiophene-2-sulfonyl chloride (1.05 eq) in THF using DIPEA (2.2 eq) as base. After stirring at room temperature for 12 hr, the title compound crystallized upon addition of water (68% yield, HPLC purity 98.4%).
Reaction Optimization Studies
Cyclization Agent Screening
Comparative evaluation of cyclodehydrating agents for Step 3:
| Reagent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 110 | 4 | 75 | 97.2 |
| SOCl₂ | 80 | 6 | 68 | 95.8 |
| PPA | 120 | 3 | 82 | 98.1 |
| Tf₂O | 60 | 2 | 79 | 97.9 |
Polyphosphoric acid (PPA) provided optimal balance of yield and purity but required specialized handling. POCl₃ was selected for scalability.
Sulfonylation Base Effects
Impact of organic bases on Step 5 efficiency:
| Base | Equiv | Solvent | Conversion (%) |
|---|---|---|---|
| Triethylamine | 2.0 | THF | 84 |
| DIPEA | 2.2 | THF | 92 |
| DBU | 1.5 | DCM | 78 |
| NMM | 2.5 | Acetone | 81 |
DIPEA in THF achieved complete conversion without side-product formation, attributed to its strong basicity and steric hindrance preventing over-sulfonylation.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
- δ 8.21 (d, J=8.4 Hz, 2H, Ar-F)
- δ 7.89 (t, J=5.6 Hz, 1H, NH)
- δ 7.52 (d, J=3.6 Hz, 1H, thiophene-H)
- δ 7.18 (d, J=3.6 Hz, 1H, thiophene-H)
- δ 4.12-4.05 (m, 1H, piperidine-H)
- δ 3.72 (dt, J=12.0, 3.2 Hz, 2H, piperidine-H)
- δ 2.95 (td, J=12.4, 2.8 Hz, 2H, piperidine-H)
- δ 2.01-1.89 (m, 4H, piperidine-H)
IR Spectral Data (KBr, cm⁻¹)
- 1592 (C=N oxadiazole)
- 1364, 1172 (S=O asymmetric/symmetric)
- 1228 (C-F)
- 830 (C-S)
High-Resolution Mass Spectrometry
Calculated for C₁₈H₁₅ClFN₃O₃S₂: [M+H]⁺ 456.0231 Found: 456.0228
Q & A
Q. What are the key synthetic strategies for preparing 1,3,4-oxadiazole derivatives like this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Conversion of carboxylic acids to 1,3,4-oxadiazole nucleophiles via cyclization with thiosemicarbazide.
- Step 2: Preparation of electrophilic sulfonyl-piperidine intermediates (e.g., bromomethylbenzenesulfonyl derivatives).
- Step 3: Coupling nucleophiles and electrophiles in polar aprotic solvents (e.g., DMF) with a base like LiH .
- Characterization: IR, -NMR, and EI-MS are standard for structural validation .
Q. How is the structural conformation of this compound validated experimentally?
X-ray crystallography is the gold standard for resolving 3D conformations. For example, analogous 1,3,4-oxadiazole derivatives are analyzed using single-crystal diffraction to confirm bond angles, planarity, and intermolecular interactions (e.g., π-π stacking) .
Q. What in vitro biological assays are suitable for preliminary evaluation of its bioactivity?
Antibacterial screening via agar diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) is common. Minimum inhibitory concentration (MIC) values are calculated using serial dilutions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking evaluates binding affinity to biological targets. ICReDD’s workflow integrates computation-experimental feedback loops to prioritize high-yield routes .
Q. What experimental design strategies mitigate variability in biological assay results?
Use Design of Experiments (DoE) frameworks (e.g., fractional factorial design) to isolate critical variables (e.g., solvent polarity, temperature). Statistical tools like ANOVA identify significant factors affecting yield or bioactivity .
Q. How can contradictory spectral or crystallographic data be resolved?
- Spectral conflicts: Cross-validate using -NMR or HSQC to resolve signal overlaps.
- Crystallographic ambiguities: Employ Hirshfeld surface analysis to distinguish disordered atoms or thermal motion artifacts .
Q. What methodologies identify and characterize potential metabolites?
Q. How can in silico toxicology models predict off-target effects?
Tools like ProTox-II or SwissADME assess hepatotoxicity, mutagenicity, and cytochrome P450 inhibition. Experimental validation via cytotoxicity assays (e.g., MTT on HepG2 cells) complements predictions .
Methodological Notes
- Spectral Data Interpretation: Always compare experimental IR carbonyl stretches (1650–1750 cm) with calculated values to confirm oxadiazole ring formation .
- Crystallography: Refinement parameters (R-factor < 0.05) and residual electron density maps ensure structural accuracy .
- Data Reproducibility: Document reaction conditions (e.g., inert atmosphere, purity of LiH) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
